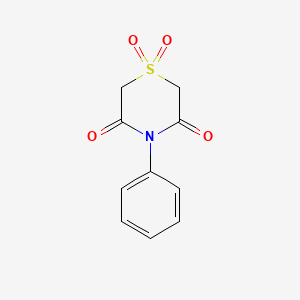

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

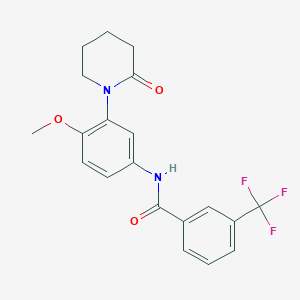

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione is a derivative of thiazinane . Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds . These types of heterocycles constructed a large number of drugs used in the treatment of a variety of diseases .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . This review discusses available methods of thiazine preparation through green synthesis methods . The products obtained were characterized by elemental analysis, electromagnetic induction spectroscopy (EMIS), proton NMR and infrared spectroscopy .Molecular Structure Analysis

Thiazinane resembles a compound containing nitrogen and sulfur on its structure . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur in a three isomeric structures .Chemical Reactions Analysis

Thiazinanes and its derivatives represented a highly potent drug in disease treatment . This review was focused on the synthetic approaches of thiazinane derivatives and their chemical reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research has focused on the synthesis of derivatives and structural analysis of compounds closely related to 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione. A study detailed the synthesis of 5-Phenyl-1,3-Dioxane-4,6-Dione derivatives, highlighting a general procedure involving cycloaddition and transformation processes to obtain the final products, demonstrating the versatility of related cyclic structures in synthetic chemistry (Saidi, Shaterian, & Sheibani, 2000). Another work investigated the crystal and molecular structures of phenyl and ethyl derivatives of dioxanedione, providing insights into their conformations and molecular packing (Coppernolle et al., 2010).

Polymerization and Material Science

Significant attention has been given to the polymerization processes involving related dioxanedione compounds. For instance, research on the synthesis and organocatalytic ring-opening polymerization of cyclic esters derived from l-malic acid, including 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD), has shown controlled polymerization is achievable without side reactions, leading to hydrophilic poly(glycolic-co-malic acids) (Pounder & Dove, 2010). This research contributes to the development of biodegradable polymers with potential applications in biomedical fields.

Anticancer Activity and Biological Evaluation

Studies on heterocyclic compounds incorporating thiazole or thiadiazole rings, structurally related to this compound, have shown potential pharmacological activities. A particular study synthesized new pharmacophores containing the thiazole moiety and evaluated them as potent anticancer agents, demonstrating moderate activities against Hepatocellular carcinoma cell lines (Gomha et al., 2017). This indicates the relevance of such compounds in developing new therapeutic agents.

Supramolecular Chemistry and Magnetic Properties

Research in supramolecular chemistry involving compounds with similar structural motifs has explored the assembly of single-molecule magnets (SMMs). A notable study reported the synthesis of a supramolecular aggregate of four exchange-biased SMM units, offering insights into the magnetic properties and potential applications in information storage and quantum computing (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).

Wirkmechanismus

Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Eigenschaften

IUPAC Name |

1,1-dioxo-4-phenyl-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c12-9-6-16(14,15)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTMHWOHIZKICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrrolidin-2-one](/img/structure/B2919017.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2919021.png)

![2-Chlorospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2919022.png)

![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)

![3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol](/img/structure/B2919025.png)

![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2919032.png)

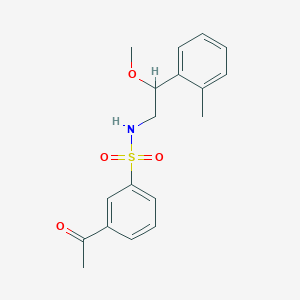

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2919040.png)